molecular formula C15H13Cl2NO2 B5793819 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide

Cat. No.: B5793819
M. Wt: 310.2 g/mol
InChI Key: OZLFCRFOZRBCAF-UHFFFAOYSA-N
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Description

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is a chemical compound with the molecular formula C15H13Cl2NO2. It is a member of the benzamide class of compounds, which are known for their diverse applications in various fields, including medicinal chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide typically involves the reaction of 3-chloro-4-methylbenzoic acid with 5-chloro-2-methoxyaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product .

Chemical Reactions Analysis

Types of Reactions

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol.

Major Products Formed

Scientific Research Applications

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-chloro-N-(3-chloro-4-methoxyphenyl)-4-methylbenzamide
  • 3-chloro-N-(4-chloro-2-methylphenyl)-4-methylbenzamide
  • 3-chloro-N-(3-chloro-2-methylphenyl)-4-methylbenzamide

Uniqueness

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide is unique due to its specific substitution pattern on the benzamide core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

3-chloro-N-(5-chloro-2-methoxyphenyl)-4-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO2/c1-9-3-4-10(7-12(9)17)15(19)18-13-8-11(16)5-6-14(13)20-2/h3-8H,1-2H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZLFCRFOZRBCAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)Cl)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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